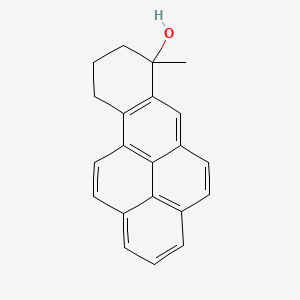
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol is a polycyclic aromatic hydrocarbon derivative It is a substituted benzopyrene, known for its complex structure and potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol typically involves multi-step organic reactions. One common method includes the bromination of 7-hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene using N-bromosaccharin as a brominating agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex polycyclic aromatic hydrocarbons.
Medicine: Research into its potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It may be used in the production of advanced materials and as a precursor in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol involves its activation by hepatic enzymes to form electrophilic sulfuric acid esters. These esters can bind covalently to DNA, leading to mutations and potential carcinogenesis . The molecular targets include DNA and various enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
- Benzo(a)pyrene
- 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
Uniqueness
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interactions with biological molecules and its overall behavior in chemical reactions.
Propiedades
Número CAS |
83516-21-6 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
7-methyl-9,10-dihydro-8H-benzo[a]pyren-7-ol |
InChI |
InChI=1S/C21H18O/c1-21(22)11-3-6-16-17-10-9-14-5-2-4-13-7-8-15(12-18(16)21)20(17)19(13)14/h2,4-5,7-10,12,22H,3,6,11H2,1H3 |
Clave InChI |
OOJSYOIOWLRDIY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















